molecular formula C14H10BrNO B1280785 2-Benzyloxy-4-bromobenzonitrile CAS No. 693232-03-0

2-Benzyloxy-4-bromobenzonitrile

Cat. No. B1280785
M. Wt: 288.14 g/mol
InChI Key: OVZJRWOAAABUBJ-UHFFFAOYSA-N
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Description

2-Benzyloxy-4-bromobenzonitrile is an organic compound with the CAS Number: 693232-03-0 . It has a molecular weight of 288.14 and its IUPAC name is 2-(benzyloxy)-4-bromobenzonitrile .


Molecular Structure Analysis

The molecular structure of 2-Benzyloxy-4-bromobenzonitrile is represented by the linear formula C14H10BrNO . The InChI code for this compound is 1S/C14H10BrNO/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8H,10H2 .


Physical And Chemical Properties Analysis

2-Benzyloxy-4-bromobenzonitrile has a molecular weight of 288.14 .

Scientific Research Applications

  • Chemistry

    • Summary of the Application : 2-Benzyloxy-4-bromobenzonitrile is a chemical compound used as an intermediate in organic synthesis . It has a molecular weight of 288.14 .
  • Antioxidant and Antimicrobial Activity

    • Summary of the Application : A related compound, 4-(benzyloxy)-2-hydroxybenzaldehyde, has been used to synthesize Schiff base ligands, which have shown in vitro antioxidant and antimicrobial activity .
    • Methods of Application or Experimental Procedures : The compound is used to synthesize Schiff base ligands. These ligands are then tested for antioxidant and antimicrobial activity using standard in vitro procedures .
    • Results or Outcomes : The study found that the synthesized Schiff base ligands showed promising antioxidant and antimicrobial activity .

properties

IUPAC Name

4-bromo-2-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZJRWOAAABUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477601
Record name 2-Benzyloxy-4-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-4-bromobenzonitrile

CAS RN

693232-03-0
Record name 2-Benzyloxy-4-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Ismail, M Anbazhagan, CE Stephens… - Synthetic …, 2004 - Taylor & Francis
… The synthesis of 2‐benzyloxy‐4‐bromobenzonitrile is achieved in two steps starting from 2‐fluoro‐4‐bromobenzonitrile (1) as outlined in Sch. 1. The key step in this approach employs …
Number of citations: 5 www.tandfonline.com
SAA El Bialy, KF Abd El Kader, DW Boykin - 2011 - degruyter.com
The synthesis of six new benzyloxycyanoboronic esters: 2-benzyloxy-6-cyanophenyl-4,4,5,5-tetramethyl-[1,3,2]-dioxaborolane (4a), 4-benzyloxy-2-cyanophenyl-4,4,5,5-tetramethyl-[1,3,…
Number of citations: 4 www.degruyter.com

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